N-N-Valeryl-D-glucosamine
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Overview
Description
N-N-Valeryl-D-glucosamine is a chemical compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol It is a derivative of D-glucosamine, where the amino group is substituted with a valeryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-N-Valeryl-D-glucosamine can be synthesized through the acylation of D-glucosamine with valeric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of D-glucosamine and the carboxyl group of valeric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: N-N-Valeryl-D-glucosamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucosamine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the valeryl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-N-Valeryl-D-glucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
The mechanism of action of N-N-Valeryl-D-glucosamine involves its interaction with various molecular targets and pathways. As a derivative of glucosamine, it may influence the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This compound may also modulate inflammatory pathways and promote the repair of damaged tissues .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: Another derivative of D-glucosamine with an acetyl group instead of a valeryl group.
D-Glucosamine: The parent compound from which N-N-Valeryl-D-glucosamine is derived.
N-Butyryl-D-glucosamine: A similar compound with a butyryl group instead of a valeryl group.
Uniqueness: this compound is unique due to the presence of the valeryl group, which imparts distinct chemical and biological properties. This modification can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h5,7-8,10-11,14-15,17-18H,2-4,6H2,1H3,(H,12,16)/t7-,8+,10+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBXHBDVNMDEBY-SCVMZPAESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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